

Application Notes: Synthesis of Phenylamide Fungicides Using (S)-(-)-2-Bromopropionic Acid

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Compound of Interest		
Compound Name:	(S)-(-)-2-Bromopropionic acid	
Cat. No.:	B016716	Get Quote

(S)-(-)-2-Bromopropionic acid is a valuable chiral building block in the asymmetric synthesis of various agrochemicals. Its utility is particularly pronounced in the production of phenylamide fungicides, a class of systemic agents highly effective against oomycete pathogens, which cause devastating plant diseases like late blight and downy mildew. The fungicidal activity of these compounds is highly stereospecific, often residing in a single enantiomer.

This document provides detailed application notes and protocols for the synthesis of the active enantiomers of two prominent phenylamide fungicides, Metalaxyl-M (Mefenoxam) and Benalaxyl-M, using **(S)-(-)-2-Bromopropionic acid** as the chiral precursor. The key synthetic step involves a nucleophilic substitution (SN2) reaction, where the stereochemistry at the chiral center is inverted.

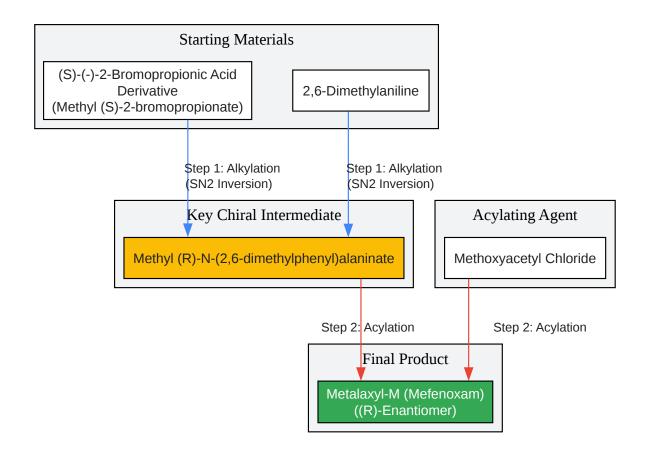
Application I: Synthesis of Metalaxyl-M (Mefenoxam)

Metalaxyl is traditionally sold as a racemic mixture. However, extensive research has shown that its fungicidal activity is almost exclusively due to the (R)-enantiomer, known as Metalaxyl-M or Mefenoxam.[1][2] The synthesis of enantiomerically pure Metalaxyl-M can be achieved by reacting 2,6-dimethylaniline with a derivative of **(S)-(-)-2-Bromopropionic acid**. This reaction proceeds via an SN2 mechanism, leading to an inversion of configuration and forming the required (R)-alaninate intermediate.[3]

The overall synthesis is a two-step process:



- Alkylation: Reaction of 2,6-dimethylaniline with methyl (S)-2-bromopropionate to form methyl (R)-N-(2,6-dimethylphenyl)alaninate.
- Acylation: Reaction of the resulting alaninate intermediate with methoxyacetyl chloride to yield Metalaxyl-M.[4][5]



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Caption: Synthetic pathway for Metalaxyl-M.

Experimental Protocols

Protocol 1: Synthesis of Methyl (R)-N-(2,6-dimethylphenyl)alaninate (Intermediate)

This protocol describes the nucleophilic substitution reaction between 2,6-dimethylaniline and methyl (S)-2-bromopropionate.



- Materials and Equipment:
 - Methyl (S)-2-bromopropionate
 - 2,6-Dimethylaniline
 - Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., Triethylamine)
 - Solvent (e.g., Toluene or Acetonitrile)
 - Round-bottom flask with reflux condenser and magnetic stirrer
 - Heating mantle
 - Standard glassware for workup (separatory funnel, beakers, etc.)
 - Rotary evaporator
- Procedure:
 - To a round-bottom flask, add 2,6-dimethylaniline (1.0 eq) and the chosen solvent.
 - Add sodium bicarbonate (1.5 eq) to the mixture.
 - With stirring, add methyl (S)-2-bromopropionate (1.2 eq) to the flask.
 - Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., ~110°C for Toluene) and maintain for 12-18 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
 Chromatography (GC).
 - Once the reaction is complete, cool the mixture to room temperature.
 - Filter the mixture to remove the inorganic salts.
 - Wash the filtrate with water to remove any remaining salts and unreacted base.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).



- Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography to yield pure methyl (R)-N-(2,6-dimethylphenyl)alaninate.

Protocol 2: Synthesis of Metalaxyl-M (Mefenoxam) from Chiral Intermediate

This protocol details the final acylation step.[6]

- Materials and Equipment:
 - Methyl (R)-N-(2,6-dimethylphenyl)alaninate
 - Methoxyacetyl chloride
 - Sodium bicarbonate (NaHCO₃) or other non-nucleophilic base (e.g., pyridine)
 - Anhydrous solvent (e.g., Toluene or Dichloromethane)
 - Round-bottom flask with a dropping funnel and magnetic stirrer
 - Ice bath
 - Standard workup and purification equipment
- Procedure:
 - Dissolve methyl (R)-N-(2,6-dimethylphenyl)alaninate (1.0 eq) and sodium bicarbonate (1.5 eq) in anhydrous toluene in a round-bottom flask.
 - Cool the mixture in an ice bath to 0-5°C.
 - Dissolve methoxyacetyl chloride (1.1 eq) in anhydrous toluene and add it to a dropping funnel.



- Add the methoxyacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours until completion (monitor by TLC).
- Quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield Metalaxyl-M.
- The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of racemic Metalaxyl, which provides a baseline for the synthesis of Metalaxyl-M. Achieving high enantiomeric excess (>98% ee) is possible with an enantiomerically pure starting material.[4]

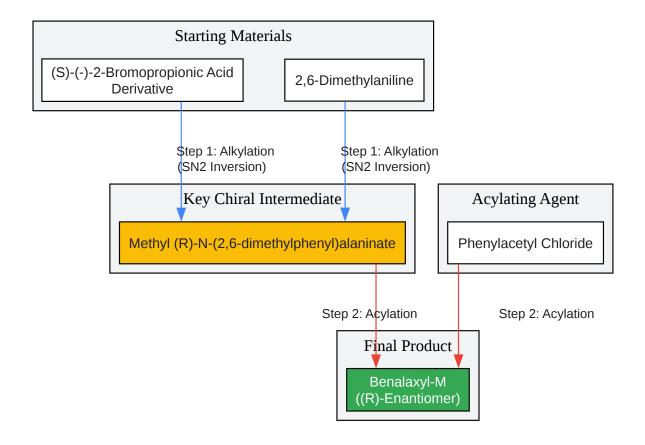


Step	Reactant s	Base/Ca talyst	Solvent	Temp (°C)	Time (h)	Yield (%)	Referen ce
1. Alkylation	2,6- Dimethyl aniline, Methyl 2- bromopro pionate	Sodium Bicarbon ate	None (Neat)	120-125	18	~85-90	Patent CN10108 8986B
2. Acylation	Methyl N- (2,6- dimethylp henyl)ala ninate, Methoxy acetyl chloride	Sodium Bicarbon ate	Toluene	Room Temp	1-4	>95	[6]

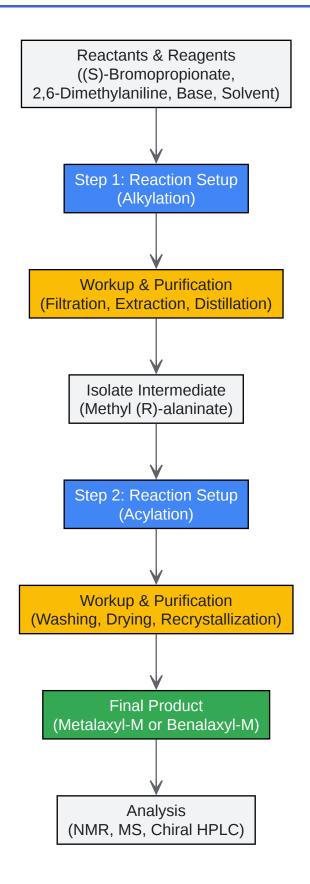
Application II: Synthesis of Benalaxyl-M

Similar to Metalaxyl, the fungicidal activity of Benalaxyl resides in its (R)-enantiomer, Benalaxyl-M. The synthesis follows a parallel pathway, utilizing the same chiral intermediate, methyl (R)-N-(2,6-dimethylphenyl)alaninate, derived from **(S)-(-)-2-Bromopropionic acid**. The key difference lies in the final acylation step, where a different acyl chloride is used.









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